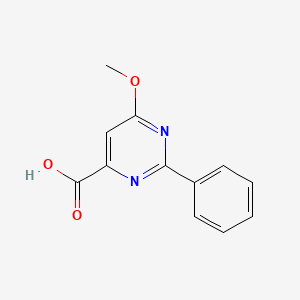

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 . It is available for research and can be purchased from various chemical suppliers .

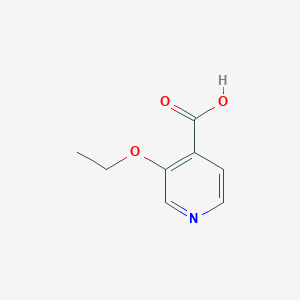

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a methoxy group (-OCH3) and a carboxylic acid group (-COOH) .Physical And Chemical Properties Analysis

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 230.22 . The melting point is between 153 - 155 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Catalytic Activity

- The synthesis of optically pure derivatives from 6-methoxycarbonylpyridine-2-carboxylic acid, which form stable complexes with Cu(II) ions, has been explored. These complexes exhibit catalytic activity in addition reactions, highlighting the potential utility of 6-methoxy-2-phenylpyrimidine-4-carboxylic acid derivatives in catalysis (Drabina et al., 2010).

Antimicrobial Evaluation

- Novel compounds derived from a similar pyrimidine structure have shown significant antimicrobial activity, demonstrating the potential of 6-methoxy-2-phenylpyrimidine-4-carboxylic acid derivatives in the development of new antimicrobial agents (Shastri & Post, 2019).

Spectral Studies and Substituent Effects

- Spectral studies on derivatives have provided insights into the effects of substituents on their properties, contributing to the understanding of how structural modifications impact the chemical behavior of these compounds (Arulkumaran et al., 2014).

Luminescent Materials

- The development of luminescent lanthanide frameworks using derivatives highlights the potential for creating materials with tunable luminescence properties for applications in lighting and displays (Jia et al., 2014).

Antiviral Activity

- Research into acyclic nucleoside phosphonate analogues demonstrates the exploration of pyrimidine derivatives for antiviral applications, particularly against retroviruses (Hocková et al., 2003).

Nonlinear Optical Properties

- The examination of thiopyrimidine derivatives for nonlinear optical (NLO) properties indicates the potential of 6-methoxy-2-phenylpyrimidine-4-carboxylic acid derivatives in optoelectronics and high-tech applications due to their promising NLO character (Hussain et al., 2020).

Safety and Hazards

The safety information available indicates that 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-methoxy-2-phenylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-10-7-9(12(15)16)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPFEVPQMWWLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511356 |

Source

|

| Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |

CAS RN |

85815-04-9 |

Source

|

| Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)